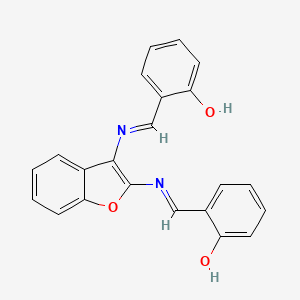

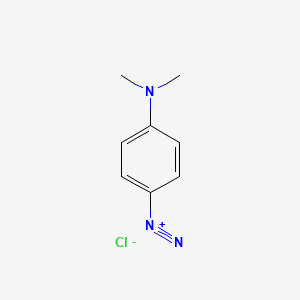

![molecular formula C14H22N4O4 B1143938 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine CAS No. 1364663-35-3](/img/structure/B1143938.png)

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is a chemical compound with unique properties and applications in various fields of chemistry. While specific studies on this compound are limited, insights can be drawn from research on similar pyrimidine derivatives.

Synthesis Analysis

Pyrimidine derivatives are synthesized through various methods, including multicomponent reactions and modifications of existing pyrimidine structures. For instance, Diab et al. (2021) describe a synthesis process for bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), highlighting the versatility of pyrimidine compounds in chemical synthesis (Diab et al., 2021).

Molecular Structure Analysis

Pyrimidines exhibit diverse molecular structures with significant implications for their chemical and physical properties. For example, Glidewell et al. (2003) and Quesada et al. (2004) discuss the molecular structures of various pyrimidine derivatives, emphasizing the role of hydrogen bonding and molecular interactions (Glidewell et al., 2003), (Quesada et al., 2004).

Chemical Reactions and Properties

Pyrimidine compounds participate in a variety of chemical reactions, forming complex structures and exhibiting diverse reactivity. For instance, Hassanien (2004) reports the synthesis of polycyclic pyridino-2,6-bis-[heterocycles] via reactions of pyridine derivatives, indicating the reactive nature of these compounds (Hassanien, 2004).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and thermal stability, are influenced by their molecular structure. Lu et al. (2014) explore the solubility and thermal properties of poly(pyridine–imide)s with tert-butyl substituents, demonstrating how structural modifications affect these properties (Lu et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are varied and depend on their specific substitutions and molecular framework. The synthesis and characterization of compounds like bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene by Sasaki et al. (2002) provide insights into the unique chemical properties of such compounds (Sasaki et al., 2002).

Applications De Recherche Scientifique

Synthesis and Modification

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine and its derivatives are primarily used in the synthesis and modification of various compounds. A notable application includes the synthesis of aminopropylpiperidines, which are relevant for creating a new class of 5-HT4 ligands. This synthesis involves a three-component coupling process, highlighting the compound's role in creating complex structures (Russo et al., 2004). Moreover, a specific derivative has been utilized to understand the tert-butyloxycarbonyl (Boc) group migration, showcasing its significance in studying reaction mechanisms (Xue & Silverman, 2010).

Structural Studies

The compound and its derivatives also play a role in structural studies. For instance, a study involving the minor component of products from a series of transformations utilized this compound to understand the structural formation of certain molecules, shedding light on the geometrical configuration of complex molecules (Hoffman et al., 2009).

Material and Polymer Science

In the field of material and polymer science, derivatives of this compound have been synthesized and applied. For instance, amino acid-derived norbornene diester derivatives were synthesized and polymerized, demonstrating the compound's utility in creating high molecular weight polymers with specific properties (Sutthasupa et al., 2007).

Analytical and Medicinal Chemistry

The compound is also used in analytical and medicinal chemistry. Research has been conducted on phosphonomethoxyalkoxy pyrimidines derived from this compound to evaluate their antiviral activity, highlighting its role in drug discovery and pharmacology (Holý et al., 2002). Additionally, the synthesis and application of bis-azo disperse dyes, including this compound, have been investigated for textile applications, signifying its contribution to industrial chemistry (Otutu & Asiagwu, 2019).

Propriétés

IUPAC Name |

tert-butyl N-(6-aminopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-7-9(15)16-8-17-10/h7-8H,1-6H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJZIZPTJRFVIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=NC(=C1)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719910 |

Source

|

| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1364663-35-3 |

Source

|

| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.